6-Bromo-1,3-benzodioxole-5-carbonitrile

Catalog No.
S673229
CAS No.
6120-26-9
M.F
C8H4BrNO2
M. Wt
226.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-1,3-benzodioxole-5-carbonitrile

CAS Number

6120-26-9

Product Name

6-Bromo-1,3-benzodioxole-5-carbonitrile

IUPAC Name

6-bromo-1,3-benzodioxole-5-carbonitrile

Molecular Formula

C8H4BrNO2

Molecular Weight

226.03 g/mol

InChI

InChI=1S/C8H4BrNO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,4H2

InChI Key

YJAZLOORQHTWFN-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C(=C2)C#N)Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C#N)Br

Synthesis of Other Compounds

Field: Organic Chemistry

Application: “6-Bromo-1,3-benzodioxole-5-carboxaldehyde” can be synthesized by subjecting “1,3-benzodioxole-5-carboxaldehyde” to bromination . It may be used to synthesize “2 H -indazoles” and "2-allyl- N - [ (6-bromobenzo [ d ] [1,3]dioxol-5-yl)methyl]aniline" .

Results: The results or outcomes obtained are the synthesis of “2 H -indazoles” and "2-allyl- N - [ (6-bromobenzo [ d ] [1,3]dioxol-5-yl)methyl]aniline" .

Antimicrobial Agent

Field: Microbiology

Application: The compound has been found to be an effective antimicrobial agent .

Results: It showed greater inhibition against the organisms than any of the standard antibiotics at the concentrations considered . It possesses both antibacterial and antifungal activities against B. subtilis, E. coli, S. aureus, Phythium sp., and C. pallescens .

Synthesis of MDMA

Field: Pharmaceutical Chemistry

Application: The compound is used in the synthesis of MDMA .

Biochemical Reagent

Field: Life Science

Application: “6-Bromo-1,3-benzodioxole-5-carbonitrile” can be used as a biochemical reagent for life science related research .

Advanced Battery Science

Field: Material Science

Application: “6-Bromo-1,3-benzodioxole-5-carbonitrile” can be used in advanced battery science .

Insect Repellent

Field: Biochemistry

Application: “6-Bromo-1,3-benzodioxole-5-carbonitrile” has been found to be an effective insect repellent . It has been reported to possess more repellency power against lice than known commercial insect repellent .

Results: A study has shown 2% solution of this compound to be almost twice more effective than 50% solution of diethyltoluamide, a commercially known insect repellent, when tested on clothing lice in the laboratory .

6-Bromo-1,3-benzodioxole-5-carbonitrile is a chemical compound with the molecular formula C8H4BrNO2C_8H_4BrNO_2 and a molecular weight of 226.03 g/mol. It is recognized by its CAS number 6120-26-9 and is also known by synonyms such as 2-Bromo-4,5-methylenedioxybenzonitrile and 6-Bromopiperonylonitrile. This compound features a benzodioxole ring structure, which contributes to its unique chemical properties, including its reactivity and biological activity .

Due to the presence of the bromine atom and the nitrile functional group. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.
  • Reduction Reactions: The nitrile group can undergo reduction to form amines or aldehydes under appropriate conditions.
  • Cyclization Reactions: The compound can also engage in cyclization reactions, potentially forming more complex heterocyclic structures.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or different chemical properties.

Research indicates that 6-Bromo-1,3-benzodioxole-5-carbonitrile exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory and antibacterial agent. The compound's structure allows it to interact with biological targets, making it a candidate for further pharmacological exploration. Specific studies have suggested that it may inhibit certain enzymes involved in inflammatory pathways, thus presenting therapeutic potential in treating conditions like arthritis or other inflammatory diseases .

The synthesis of 6-Bromo-1,3-benzodioxole-5-carbonitrile typically involves several steps:

  • Formation of Benzodioxole: Starting materials such as catechol can be reacted with appropriate reagents to form the benzodioxole framework.
  • Bromination: The introduction of bromine is usually achieved through electrophilic aromatic substitution, where bromine is added to the benzodioxole structure.
  • Nitrilation: Finally, the nitrile group can be introduced via reaction with cyanogen bromide or other cyanide sources under controlled conditions.

These methods allow for the efficient production of 6-Bromo-1,3-benzodioxole-5-carbonitrile in laboratory settings .

6-Bromo-1,3-benzodioxole-5-carbonitrile has several applications in scientific research and industry:

  • Pharmaceutical Research: Due to its biological activity, it serves as a lead compound for developing new drugs targeting inflammation and infections.
  • Chemical Synthesis: It acts as a building block for synthesizing more complex organic molecules.
  • Material Science: Its unique properties may find applications in developing new materials with specific electronic or optical characteristics.

Studies on the interactions of 6-Bromo-1,3-benzodioxole-5-carbonitrile with various biological molecules are crucial for understanding its mechanism of action. Research has focused on:

  • Enzyme Inhibition: Investigating how this compound interacts with specific enzymes involved in metabolic pathways.
  • Receptor Binding: Analyzing its affinity for various receptors that could mediate its biological effects.

These interaction studies provide insights into how modifications to the compound's structure might enhance its efficacy or reduce side effects .

Several compounds share structural similarities with 6-Bromo-1,3-benzodioxole-5-carbonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-4,5-dimethoxybenzonitrileSimilar benzodioxole structureContains two methoxy groups enhancing solubility
4-BromobenzonitrileSimple brominated aromatic compoundLacks the dioxole ring, simpler reactivity
6-Methoxy-1,3-benzodioxole-5-carbonitrileMethoxy instead of bromoPotentially different biological activity profile

The uniqueness of 6-Bromo-1,3-benzodioxole-5-carbonitrile lies in its specific bromination pattern and the presence of both nitrile and dioxole functionalities, which contribute to its distinct reactivity and biological properties compared to these similar compounds .

XLogP3

2.1

Wikipedia

6-bromo-1,3-benzodioxole-5-carbonitrile

Dates

Last modified: 08-15-2023

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